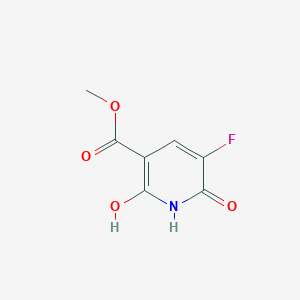

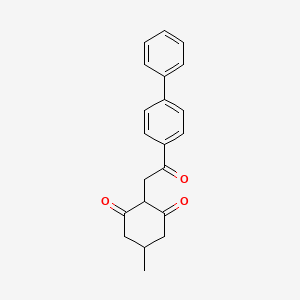

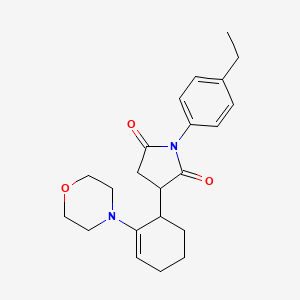

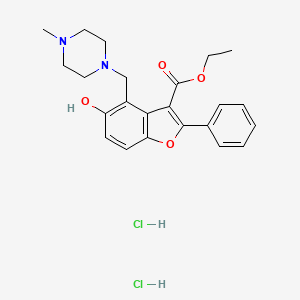

![molecular formula C18H14BrN3O B2375796 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide CAS No. 2034395-11-2](/img/structure/B2375796.png)

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bipyridines are organic compounds containing two pyridine rings linked to each other . They are used in various fields due to their novel or enhanced physical and chemical properties .

Synthesis Analysis

Bipyridines can be synthesized using various methods. For instance, 2,2’-Bipyrimidines can be prepared by Ullmann coupling of 2-iodopyrimidines . Another method involves the use of compound 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide as a starting material .

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. Bipyridines, for example, have a structure where two pyridine rings are linked together .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. Bipyridines can undergo various types of reactions, including oxidation-reduction (redox) reactions, dissolution and precipitation, and single and double replacement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties include hardness, topography, hydrophilicity, and others .

Scientific Research Applications

Crystal Engineering with Hydrogen and Halogen Bonds

Research in crystal engineering highlights the use of hydrogen and halogen bonds for designing complex structures. The study by Saha, Nangia, and Jaskólski (2005) demonstrates how molecular tapes can be formed through strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in crystal structures. This suggests that N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide could potentially be used in crystal design, leveraging the predictable interactions of bromine atoms in the formation of complex crystal structures Saha, Nangia, & Jaskólski, 2005.

Synthesis and Applications in Antimicrobial and Antinociceptive Activities

Koçyiğit-Kaymakçıoğlu et al. (2008) synthesized N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives as potential antiociceptive-antimicrobial agents. Their research shows the versatility of benzamide derivatives in medical applications, indicating the possible use of this compound in developing new antimicrobial and antinociceptive agents Koçyiğit-Kaymakçıoğlu et al., 2008.

Sensing and Detection Applications

A study by Kan and Wen (2017) on a coordination polymer involving biphenyl and bipyridine components reveals its potential as a dual-functional fluorescent sensor for hazardous environmental contaminants like nitrobenzene and dichromate anion. This implies that derivatives such as this compound could be engineered for environmental monitoring and detection of toxic substances Kan & Wen, 2017.

Enhancing Drug Properties through Co-Crystals

Research by Vangala, Chow, and Tan (2012) explores the formation of co-crystals involving antibiotic agents, enhancing their photostability and physicochemical properties. This research underscores the potential of using this compound in forming co-crystals to improve the properties of pharmaceutical compounds Vangala, Chow, & Tan, 2012.

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O/c19-16-4-2-1-3-15(16)18(23)22-12-13-5-10-21-17(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHXRHYFWSEHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)

![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)

![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)